![molecular formula C16H17ClFN3OS B3437541 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3437541.png)
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is also known as CFTRinh-172 and has been found to possess unique properties that make it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of CFTR protein function. The compound binds to the regulatory domain of the CFTR protein and prevents its activation, leading to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR function has been found to be beneficial in the treatment of various diseases associated with CFTR dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide have been extensively studied in vitro and in vivo. The compound has been found to decrease the activity of CFTR protein, leading to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR function has been found to be beneficial in the treatment of various diseases associated with CFTR dysfunction, including cystic fibrosis, COPD, and pancreatitis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its potent inhibition of CFTR function, which makes it a useful tool for studying the role of CFTR in various diseases. The compound is also relatively stable and can be easily synthesized in the laboratory. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research and development of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the development of more potent and selective CFTR inhibitors that can be used in the treatment of various diseases associated with CFTR dysfunction. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and inflammation. Finally, further studies are needed to determine the optimal dosage and administration route of the compound in humans.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with the development of various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and pancreatitis.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c17-12-7-4-8-13(18)11(12)9-14(22)19-16-21-20-15(23-16)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAICJGLKUVNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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